molecular formula C20H19IN2O2 B2971547 N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-iodobenzamide CAS No. 851406-97-8

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-iodobenzamide

Cat. No. B2971547
CAS RN: 851406-97-8
M. Wt: 446.288
InChI Key: DAOADTGQEFFJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-iodobenzamide, also known as DIBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIBA is a small molecule inhibitor that has been shown to selectively inhibit the activity of a specific protein, making it a valuable tool for studying the function of this protein in various biological systems.

Scientific Research Applications

Sigma-2 Receptor Probes

[3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide A Novel Sigma-2 Receptor Probe


This study highlights the development of novel sigma-2 receptor probes, which are conformationally flexible benzamide analogues. [3H]RHM-1, a related compound, demonstrated high affinity for sigma2 receptors, making it a valuable ligand for studying sigma2 receptors in vitro. The pharmacologic profile of [3H]RHM-1 aligns with known sigma2 receptor affinities, underscoring its utility for receptor characterization and potentially guiding the development of therapeutic agents targeting sigma2 receptors (Jinbin Xu et al., 2005).

Synthetic Route Development

Development of a Practical and Scalable Synthetic Route to YM758 Monophosphate, A Novel If Channel Inhibitor
This paper discusses a novel, efficient synthesis route for a potent If current channel inhibitor. The synthesis avoids unstable intermediates and eliminates the need for purification by column chromatography, significantly improving yield. Such advancements in synthetic methodologies enhance the production feasibility of pharmacologically active compounds, offering a pathway to more accessible therapeutic options (S. Yoshida et al., 2014).

Directed C-H Olefination

Rh(III)-catalyzed Directed C-H Olefination Using an Oxidizing Directing Group
This study presents an efficient method for C-H bond activation in N-methoxybenzamides, leading to selective formation of valuable tetrahydroisoquinolinone products. The process utilizes the N-O bond as an internal oxidant, demonstrating a versatile approach for functionalizing benzamides and potentially similar compounds. Such chemical transformations are pivotal for the synthesis of complex organic molecules with potential applications in drug development and materials science (S. Rakshit et al., 2011).

properties

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19IN2O2/c1-12-7-8-13(2)18-16(12)11-14(19(24)23-18)9-10-22-20(25)15-5-3-4-6-17(15)21/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOADTGQEFFJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide

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